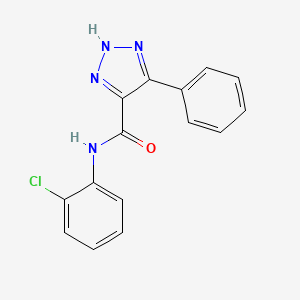![molecular formula C19H25N3O2 B6428137 2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2034359-31-2](/img/structure/B6428137.png)
2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one, or 2-MPA, is a synthetic indole-based compound with a wide range of potential applications in scientific research. 2-MPA has been used in a variety of studies, from drug development to biological imaging, due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
2-MPA has been used in a variety of scientific research applications, including drug development, biological imaging, and drug delivery. In drug development, 2-MPA has been used to study the pharmacological properties of potential drugs, as well as to identify potential drug targets. In biological imaging, 2-MPA has been used to study the structure and function of cells and tissues. In drug delivery, 2-MPA has been used to deliver drugs to specific sites in the body.
Wirkmechanismus
2-MPA is thought to act as an agonist at the serotonin 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including mood regulation, appetite control, and sleep regulation. By binding to the 5-HT2A receptor, 2-MPA is thought to modulate these processes.
Biochemical and Physiological Effects
2-MPA has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-MPA has been shown to increase levels of serotonin in the brain, resulting in an antidepressant-like effect. In addition, 2-MPA has been shown to reduce inflammation and oxidative stress, as well as modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
2-MPA has several advantages for lab experiments. It is relatively easy to synthesize, and is relatively stable in solution. In addition, it is relatively non-toxic and has low potential for drug interactions. However, 2-MPA has several limitations for lab experiments. It is not very soluble in water, and it has a relatively short half-life in the body.
Zukünftige Richtungen
There are a variety of potential future directions for 2-MPA research. These include further studies on its pharmacological properties, its potential as a drug delivery system, and its potential as an antidepressant. In addition, further studies are needed to explore the potential of 2-MPA as an anti-inflammatory, an antioxidant, and an immune modulator. Finally, further studies are needed to explore the potential of 2-MPA as an imaging agent.
Synthesemethoden
2-MPA is synthesized through the condensation of an azetidine-containing compound and an indole-containing compound. The process begins with the reaction of an aromatic aldehyde and an ethylenediamine to form an azetidine-containing intermediate. This intermediate is then reacted with an indole-containing compound to form 2-MPA. The reaction is typically carried out in an organic solvent at a temperature of 80-90°C.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-24-16-6-8-21(9-7-16)15-12-22(13-15)19(23)10-14-11-20-18-5-3-2-4-17(14)18/h2-5,11,15-16,20H,6-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDMIMVOUSSZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B6428056.png)
![methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428077.png)
![methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428083.png)


![methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6428102.png)
![methyl 2-({3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6428110.png)
![2-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B6428118.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6428124.png)

![4-{[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B6428144.png)
![1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione](/img/structure/B6428149.png)
![2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B6428152.png)
![2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine](/img/structure/B6428163.png)